molecular formula C10H13N3 B1479894 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-92-2

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479894
CAS No.: 2098051-92-2
M. Wt: 175.23 g/mol
InChI Key: UDNUCCXCMOGZKF-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole ( 2098051-92-2) is a high-value, nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-b]pyrazole core, a scaffold recognized for its versatility and potential in developing novel biologically active molecules . The imidazo[1,2-b]pyrazole structure is a privileged scaffold in pharmaceutical research. Recent studies highlight derivatives of this core as promising agents in multidisciplinary research, including the development of new anti-inflammatory compounds that target cyclooxygenase-2 (COX-2) and multi-target agents exhibiting anti-angiogenic activity . Specifically, research indicates that structurally related imidazo[1,2-b]pyrazole compounds can inhibit key pathways involved in inflammation and cancer, such as p38MAPK phosphorylation, and also demonstrate potential to block ROS production and human platelet aggregation . The cyclobutylmethyl substituent on this core structure contributes to the molecule's overall lipophilicity and steric profile, which are critical parameters for optimizing drug-like properties and target binding affinity. Researchers utilize this compound as a key synthetic intermediate for further functionalization; for instance, it serves as a precursor to carboxylic acid derivatives like 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 2092804-70-9), which allows for further diversification through amide coupling or other conjugation chemistries . With a molecular formula of C 10 H 13 N 3 and a molecular weight of 175.23 g/mol, it is supplied for research and development purposes. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNUCCXCMOGZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole scaffold can be synthesized efficiently through multicomponent reactions and sequential cyclizations:

  • Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
    This one-pot, two-step protocol is widely reported for the rapid assembly of 1H-imidazo[1,2-b]pyrazoles. It involves the condensation of 5-aminopyrazole derivatives, aldehydes, and isocyanides under mild conditions, often assisted by microwave irradiation to reduce reaction times (10–60 min) and improve yields (up to 83%).
    The key advantage of this method is its operational simplicity and ability to generate a diverse library of substituted imidazo[1,2-b]pyrazoles without complex purification steps.
    Typical reaction conditions include:

    • Pre-formation of 5-aminopyrazole intermediate under microwave irradiation (e.g., 80 °C, 150 W, 10 min)
    • Subsequent addition of aldehyde, isocyanide, and catalytic acid (e.g., trifluoroacetic acid) at room temperature for the GBB reaction.
  • Cyclocondensation of Precursors
    Alternative methods involve cyclocondensation of ethoxymethylene malononitrile with hydrazine derivatives to form pyrazole intermediates, which then undergo further transformations to yield the fused imidazo[1,2-b]pyrazole ring.

Selective Functionalization Strategies for 1H-imidazo[1,2-b]pyrazoles

To introduce specific substituents such as the cyclobutylmethyl group at the N1 position, selective functionalization of the imidazo[1,2-b]pyrazole core is essential:

  • Metalation and Electrophilic Trapping
    Recent advances have demonstrated the use of selective metalation techniques on the brominated imidazo[1,2-b]pyrazole scaffold to enable regioselective substitution:

    • Bromination at position 7 using N-bromosuccinimide (NBS) facilitates further selective metalation via Br/Mg-exchange reactions.
    • Metal amides such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enable regioselective magnesiation or zincation at desired positions.
    • Subsequent trapping with electrophiles allows introduction of diverse substituents including alkyl, aryl, acyl, cyano, or carboxyl groups.
  • Amide Coupling and Alkylation
    For N1-substitution, alkylation strategies involve coupling of the free amine or nitrogen site with alkyl halides or corresponding electrophilic reagents bearing the cyclobutylmethyl moiety. This can be achieved after initial functionalization steps and protective group manipulations.

Specific Preparation Route for 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

While direct literature on the exact preparation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is limited, a plausible synthetic route based on the above methodologies is as follows:

Step Description Conditions / Reagents Yield / Notes
1. Formation of 5-aminopyrazole intermediate Microwave-assisted condensation of appropriate precursors (e.g., ethoxymethylene malononitrile + hydrazine) Rapid, high conversion
2. Groebke–Blackburn–Bienaymé reaction with suitable aldehyde and isocyanide Room temperature, catalytic acid (e.g., TFA), 10–60 min Yields up to 83%
3. Selective bromination at position 7 of imidazo[1,2-b]pyrazole NBS in acetonitrile, room temperature, 8 min 98% yield
4. Br/Mg-exchange metalation at brominated position TMPMgCl·LiCl, 0 °C, 30–150 min Enables regioselective substitution
5. Electrophilic trapping with cyclobutylmethyl electrophile (e.g., cyclobutylmethyl halide) Suitable solvent (THF or DCM), inert atmosphere Expected moderate to high yield
6. Deprotection and purification Use of CsF/18-crown-6 if SEM protection used Isolated pure product

Supporting Experimental Data and Yields

Reaction Step Key Reagents/Conditions Yield (%) Reference
Bromination of imidazo[1,2-b]pyrazole NBS, acetonitrile, 25 °C, 8 min 98
Metalation (Br/Mg-exchange) TMPMgCl·LiCl, 0 °C, 30–150 min Not specified (generally high)
GBB multicomponent reaction Microwave, TFA catalyst, 10–60 min 23–83 (varies with substituents)
Amide coupling (analogous step) Bis(pentafluorophenyl) carbonate, amine 74

Notes on Reaction Optimization and Challenges

  • The presence and sequence of water addition critically affect the GBB reaction outcome; water can lead to complex mixtures.
  • Electron-donating substituents on aldehydes generally afford better yields than electron-withdrawing groups in GBB reactions.
  • Protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) are often employed to facilitate selective functionalization and are removed in final steps.
  • Metalation at certain positions (e.g., 6-position) may induce ring fragmentation, which can be exploited for dye synthesis but should be avoided for intact heterocycle preparation.

Chemical Reactions Analysis

Types of Reactions

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyrazole compounds .

Scientific Research Applications

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Replacement of indole with 1H-imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~0.5–1 unit, enhancing aqueous solubility .

Physicochemical Properties

Solubility and Lipophilicity

  • Pruvanserin Isostere : The imidazo[1,2-b]pyrazole core reduces logD compared to indole, translating to a 5–10× improvement in water solubility .
  • 1-Methyl Derivative : Exhibits moderate solubility due to smaller substituent size .
  • Chloroethyl-Cyclopropyl Derivative : Higher molecular weight (209.67 g/mol) suggests increased lipophilicity, though experimental logD data are lacking .

Ionization (pKa)

  • The imidazo[1,2-b]pyrazole core has a pKa of ~7.3 (core NH deprotonation), lower than indole’s NH pKa (~9–10), enhancing solubility in physiological media .

Optical and Electronic Properties

Push-pull dyes derived from 1H-imidazo[1,2-b]pyrazole, such as compound 14e (benzoyl-substituted), exhibit strong intramolecular charge transfer (ICT) with absorption peaks at 430 nm and enhanced photoluminescence . Cyclobutylmethyl substitution may alter ICT efficiency depending on its electron-donating/withdrawing nature.

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole features a unique structural motif that contributes to its biological activity. The presence of the cyclobutyl group may enhance its interaction with biological targets due to increased conformational flexibility and spatial orientation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazo[1,2-b]pyrazoles. For instance, derivatives have been shown to induce apoptosis in cancer cells, such as HL-60 cells, with IC50 values in the nanomolar range. The mechanism involves mitochondrial depolarization and activation of caspases, leading to cell death .

Table 1: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
DU325HL-6080Induction of apoptosis via mitochondrial depolarization
1bHUVEC<100Inhibition of p38MAPK and ERK phosphorylation
3aVarious<100Multitarget activity including ROS production

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-b]pyrazoles have been investigated extensively. Certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, compounds 8 and 13 exhibited IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM respectively, showing effective suppression of pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 cells .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundCOX-2 IC50 (μM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Celecoxib3.60 ± 0.0772.7-
Compound 85.68 ± 0.0863.165.8
Compound 133.37 ± 0.0759.270.3

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the imidazo[1,2-b]pyrazole scaffold significantly influence biological activity. For instance, the introduction of a carboxyethyl group at specific positions enhances the potency against various targets such as p38MAPK and ERK pathways .

Case Studies

In one notable case study involving acute myeloid leukemia (AML), a derivative of imidazo[1,2-b]pyrazole was shown to differentiate myeloid-derived suppressor cells (MDSCs) into mature forms while reducing their immunosuppressive capacity . This highlights the compound’s potential in cancer immunotherapy.

Q & A

What are the primary synthetic strategies for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized for higher yields?

Basic:
The compound can be synthesized via multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows efficient assembly of the imidazo[1,2-b]pyrazole core. A typical protocol involves combining 2-aminopyrazole, cyclobutylmethyl-substituted aldehydes, and isocyanides in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Yields can be improved by optimizing stoichiometry (1:1:1 molar ratio) and using Lewis acids like ZnCl₂ as catalysts .

Advanced:
For complex derivatives, reaction optimization may require Design of Experiments (DoE) methodologies, such as factorial design, to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict transition states and guide solvent selection. Microwave-assisted synthesis has also been reported to reduce reaction times and improve regioselectivity in similar imidazoheterocycles .

How should researchers address discrepancies in spectroscopic data interpretation for this compound?

Basic:
Standard characterization involves 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Discrepancies in peak assignments (e.g., overlapping signals from the cyclobutylmethyl group) can be resolved by 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the cyclobutylmethyl protons and the imidazo[1,2-b]pyrazole core confirm substituent positioning .

Advanced:
Contradictory crystallographic data (e.g., bond-length variations in the cyclobutyl ring) may arise from dynamic puckering effects. Synchrotron X-ray diffraction or variable-temperature NMR can elucidate conformational flexibility. Machine learning models trained on similar structures (e.g., imidazo[1,2-a]pyridines) may predict spectral patterns and reduce ambiguity .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic:
Initial screening typically involves in vitro assays targeting kinases or GPCRs due to the structural similarity of imidazo[1,2-b]pyrazoles to ATP-binding domains. Use cell viability assays (e.g., MTT) to assess cytotoxicity, and compare IC₅₀ values against reference inhibitors. Ensure proper controls for solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced:
For mechanistic studies, employ surface plasmon resonance (SPR) to measure binding kinetics or fluorescence polarization assays for target engagement. In vivo efficacy can be evaluated using xenograft models, but prioritize pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition) to address metabolic liabilities introduced by the cyclobutylmethyl group .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Advanced:
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) can predict binding poses within target pockets. Focus on the cyclobutylmethyl group’s steric and electronic contributions to selectivity. For example, substituent modifications that reduce torsional strain in the cyclobutane ring may improve affinity. Free-energy perturbation (FEP) calculations can quantify the impact of specific substitutions on binding ΔG .

How should researchers resolve contradictions in structure-activity relationship (SAR) data?

Basic:
If SAR trends conflict (e.g., increased lipophilicity reduces activity despite improved membrane permeability), validate assay conditions for consistency (pH, temperature). Use statistical tools like principal component analysis (PCA) to identify outliers or confounding variables .

Advanced:
Contradictions may arise from off-target effects. Employ proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models to confirm target specificity. For SAR inconsistencies, synthesize and test enantiomers or diastereomers to isolate stereochemical effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.